molecular formula C13H17N5O2S B7436279 N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide

カタログ番号 B7436279
分子量: 307.37 g/mol
InChIキー: GGPINFUOWNSYAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide, also known as MPP or S 32006, is a chemical compound that has been studied for its potential therapeutic effects. It belongs to the class of piperidine sulfonamides and has shown promising results in preclinical studies for the treatment of various neurological disorders.

作用機序

The exact mechanism of action of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the ability to increase the levels of BDNF, reduce oxidative stress, and modulate the activity of various signaling pathways. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

実験室実験の利点と制限

One advantage of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide is that it has shown promising results in preclinical studies for the treatment of various neurological disorders. Another advantage is that this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

将来の方向性

There are several future directions for the research on N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, this compound could be tested in combination with other drugs to determine whether it has synergistic effects. Finally, this compound could be further modified to improve its pharmacokinetic properties and increase its brain penetration.

合成法

The synthesis of N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1,2,3,4-tetrahydroisoquinoline, which is then converted to the key intermediate 1-(pyridin-3-yl)pyrazolidin-3-amine. The final step involves the reaction of this intermediate with N-methylpiperidine-3-sulfonyl chloride to yield this compound.

科学的研究の応用

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Preclinical studies have shown that this compound has neuroprotective and neurotrophic effects, which may be beneficial in the treatment of these disorders.

特性

IUPAC Name

N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-14-21(19,20)10-3-2-8-18(9-10)13-12-11(4-5-17-13)15-6-7-16-12/h4-7,10,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPINFUOWNSYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCCN(C1)C2=NC=CC3=NC=CN=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。